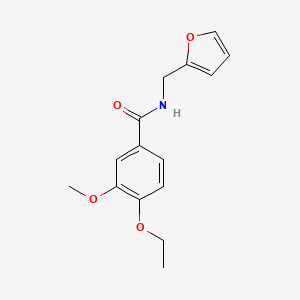![molecular formula C26H28N2O4 B3446998 N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B3446998.png)
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide
描述
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPB is a benzamide derivative that has shown promising results in various fields of research, including medicinal chemistry, neuroscience, and cancer research.
科学研究应用
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have antitumor and antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have neuroprotective effects and to enhance cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has also been studied for its potential applications in drug discovery, as it has been shown to have high affinity for various biological targets, including G protein-coupled receptors and ion channels.
作用机制
The mechanism of action of N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to induce apoptosis and inhibit cell proliferation by activating the p53 pathway and inhibiting the Akt pathway. In neurons, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to enhance synaptic plasticity and neurogenesis by activating the Wnt/β-catenin pathway and inhibiting the GSK-3β pathway.
Biochemical and Physiological Effects:
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to induce DNA damage and inhibit DNA repair, leading to apoptosis and cell death. In neurons, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to enhance synaptic plasticity and neurogenesis, leading to improved cognitive function. In addition, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has several advantages for lab experiments, including its high potency and specificity for various biological targets, its ability to penetrate the blood-brain barrier, and its low toxicity in animal models. However, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.
未来方向
There are several future directions for research on N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide, including its potential applications in drug discovery, its mechanisms of action in various biological systems, and its potential therapeutic applications in cancer and neurodegenerative diseases. In addition, further studies are needed to optimize the synthesis method for N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide and to develop more efficient and cost-effective methods for its production.
属性
IUPAC Name |
N-[2,5-diethoxy-4-(3-phenylpropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-3-31-23-18-22(28-26(30)20-13-9-6-10-14-20)24(32-4-2)17-21(23)27-25(29)16-15-19-11-7-5-8-12-19/h5-14,17-18H,3-4,15-16H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYQKYUCINVHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CCC2=CC=CC=C2)OCC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,5-diethoxy-4-(3-phenylpropanoylamino)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3446926.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3446932.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3446937.png)

![4-chloro-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B3446951.png)
![methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3446955.png)
![4-[(2-hydroxy-5-methylbenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446968.png)
![3-[(1,3-benzoxazol-2-ylthio)methyl]-7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3446977.png)
![3-(3,4-dimethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3446979.png)

![ethyl [5-(anilinocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3446993.png)
![4-(4-chlorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B3447004.png)
![N,N-diethyl-4-{[(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetyl]amino}benzamide](/img/structure/B3447011.png)